CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
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Overview
Description
CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopentane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the 4-methylbenzoyl group, resulting in different chemical properties and reactivity.
4-Methylbenzoylcyclopentane:
Uniqueness
CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is unique due to the presence of both the 4-methylbenzoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
CIS-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 732252-10-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
Boiling Point | 412.6 ± 38.0 °C (Predicted) |
Density | 1.195 ± 0.06 g/cm³ (Predicted) |
pKa | 4.49 ± 0.40 (Predicted) |
These properties indicate that the compound is relatively stable at room temperature and may exhibit specific solubility characteristics relevant for biological interactions .
The biological activity of this compound is primarily attributed to its structural similarity to other compounds that exhibit hormonal activity. Research suggests that it may interact with estrogen receptors, leading to potential estrogenic effects. This interaction is crucial as it can influence various physiological processes, including cell proliferation and differentiation .
Case Studies and Research Findings
- Estrogenic Activity : A study examining the estrogenic potential of similar compounds highlighted that certain structural components, like the methylbenzoyl group, could enhance binding affinity to estrogen receptors. This indicates a possible role for this compound in endocrine modulation .
- Toxicokinetics : Research on related compounds such as 4-methylbenzylidene camphor (4-MBC), which shares a similar structure, shows extensive first-pass metabolism in animal models, leading to low systemic exposure and rapid elimination of metabolites . The implications of this metabolism on the biological activity of this compound warrant further investigation.
- Potential Therapeutic Applications : Given its structural characteristics, there is ongoing research into its application in drug discovery, particularly in developing therapeutic agents targeting hormonal pathways. Fragment-based drug discovery (FBDD) approaches are being explored to optimize its efficacy and reduce potential side effects .
Safety and Toxicological Data
While specific toxicological data for this compound is limited, insights can be drawn from studies on structurally related compounds. It is essential to conduct comprehensive safety assessments, including acute toxicity tests and long-term exposure studies, to evaluate its safety profile in humans.
Properties
IUPAC Name |
(1S,3R)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHZBPGJTZDLC-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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